[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
Description
The compound [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a heterocyclic derivative featuring a fused indole-thiazolidinone scaffold with a 2,3-dichlorophenyl substituent and an acetic acid moiety. The acetic acid side chain contributes to solubility and interaction with biological targets, making it a candidate for pharmacological exploration .
Properties
Molecular Formula |
C19H11Cl2N3O4S |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[(3Z)-3-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H11Cl2N3O4S/c20-10-5-3-6-11(15(10)21)22-19-23-17(27)16(29-19)14-9-4-1-2-7-12(9)24(18(14)28)8-13(25)26/h1-7H,8H2,(H,25,26)(H,22,23,27)/b16-14- |
InChI Key |
ZHKDUIWQXHBARQ-PEZBUJJGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)/C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the dichlorophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions and purification methods is essential to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of derivatives related to thiazolidinones, which include compounds structurally similar to [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid. For instance, N-Derivatives of thiazolidinones have shown significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
Anti-inflammatory Effects
In silico studies suggest that compounds with similar structural motifs may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases . Further exploration of structure–activity relationships could lead to the development of more potent anti-inflammatory agents.
Pesticidal Activity
The compound has potential applications as a plant protection agent. Its structural components may confer insecticidal properties, particularly against arthropods. Research indicates that thiazolidinone derivatives can be integrated into formulations aimed at controlling agricultural pests. These compounds can enhance the efficacy and stability of pesticide formulations .
Data Tables
| Application Area | Potential Uses | Mechanism/Action |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Disruption of cell wall synthesis |
| Anti-inflammatory agents | Inhibition of 5-lipoxygenase | |
| Agrochemicals | Pesticides | Insecticidal activity against arthropods |
Case Study 1: Antimicrobial Evaluation
A study conducted on N-Derivatives of thiazolidinones demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Pesticidal Formulation
Research into the incorporation of thiazolidinone derivatives into pesticide formulations showed enhanced stability and efficacy against common agricultural pests. The study found that formulations containing these compounds resulted in higher mortality rates among target pest populations compared to traditional pesticides .
Mechanism of Action
The mechanism of action of [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Scaffold Variations
- Thiazolidinone vs. Thiazolidinethione: The target compound contains a 4-oxo-1,3-thiazolidin-5-ylidene group, whereas analogues like [(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid () replace the oxo group with a thioxo (C=S) at position 2.
Substituent Effects
- Halogenated Phenyl Groups: The 2,3-dichlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl substituent in 1-allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (). The positional isomerism influences steric hindrance and dipole interactions, which may modulate receptor selectivity .
- Acetic Acid vs. Alkane Carboxylic Acids : Derivatives like 4-oxo-2-thioxothiazolidin-3-yl alkane carboxylic acids () vary in chain length (e.g., β-alanine, GABA), affecting solubility and membrane permeability .
Table 1: Structural Comparison of Key Analogues
| Compound | Core Scaffold | Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Indole-thiazolidinone | 2,3-Dichlorophenyl, acetic acid | 4-oxo, Z-configuration imino |
| [(3Z)-3-(3-Allyl-4-oxo-2-thioxo-...) (E5) | Indole-thiazolidinethione | Allyl, acetic acid | 4-oxo, 2-thioxo |
| [2-oxo-3-(pyridin-2-ylimino)...] (E11) | Indole-thiazolidinone | Pyridinyl, acetic acid | 4-oxo, pyridine ring |
| 1-allyl-3-[(3,4-dichlorophenyl)...] (E14) | Indole-imino | 3,4-Dichlorophenyl, allyl | No thiazolidinone ring |
Biological Activity
The compound [(3Z)-3-{(2Z)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a novel thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a series of synthesized thiazolidinones were evaluated for their anticancer activity against various cancer cell lines. The compound this compound] demonstrated significant cytotoxic effects against leukemia and CNS cancer cell lines.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
These findings suggest that compounds with similar structural frameworks may serve as promising candidates for further development as anticancer agents .
Antimicrobial Activity
Thiazolidinones have also been investigated for their antimicrobial properties. A study demonstrated that derivatives showed significant activity against both gram-positive and gram-negative bacteria. The compound's structure may enhance its interaction with bacterial cell membranes or inhibit essential bacterial enzymes.
| Compound | Microorganism | MIC (µg/ml) |
|---|---|---|
| 4f | C. glabrata | 31.25 |
| 4b | K. pneumoniae | 62.5 |
The observed minimum inhibitory concentrations (MICs) indicate that this class of compounds could be effective in treating bacterial infections .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, the compound has been evaluated for anti-inflammatory properties. Research indicates that thiazolidinone derivatives possess the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
- Anti-inflammatory Effects : The compound may modulate signaling pathways related to inflammation, such as NF-kB and MAPK pathways.
Study on Anticancer Activity
A comprehensive evaluation conducted by the National Cancer Institute assessed various thiazolidinone derivatives for their anticancer efficacy. Among these, compounds similar to this compound showed promising results against multiple cancer cell lines, particularly those associated with hematological malignancies.
Study on Antimicrobial Efficacy
Another notable study focused on the synthesis and antimicrobial evaluation of thiazolidinone derivatives against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
